(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
CAS No.: 958488-72-7
Cat. No.: VC6735726
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 958488-72-7 |
|---|---|
| Molecular Formula | C10H13ClN2O2 |
| Molecular Weight | 228.68 |
| IUPAC Name | (3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |
| Standard InChI Key | LGLCJIIJYYSZRU-FJXQXJEOSA-N |
| SMILES | CN1C2=CC=CC=C2OCC(C1=O)N.Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a benzoxazepine core, a seven-membered heterocyclic ring system combining a benzene ring fused to an oxazepine moiety. Key structural attributes include:
-
Stereochemistry: The (S)-configuration at the 3-amino group confers chirality, critical for molecular interactions .
-
Substituents:
-
Hydrochloride salt: Improves aqueous solubility for bioavailability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClF₂N₂O₂ | |
| Molecular Weight | 264.65 g/mol | |
| CAS Registry Number | 1622855-46-2 | |
| SMILES Notation | CN1C(=O)C@HN.Cl |
Spectroscopic and Computational Data
-
InChI Key: AIYYXQHALYKYGU-FJXQXJEOSA-N , confirming stereochemical uniqueness.
-
3D Conformer Analysis: PubChem’s computational models highlight a planar benzoxazepine ring with axial orientation of the 3-amino group .
Synthetic Pathways and Optimization
Table 2: Synthetic Steps for a Brominated Analog
| Step | Reaction | Yield | Key Intermediate |
|---|---|---|---|
| 1 | Deprotection with TFA | 37% | (S)-3-amino-8-bromo derivative |
| 2 | Purification | 33% | Red solid product |
Chirality Control
Asymmetric synthesis or chiral resolution ensures the (S)-configuration. Enzymatic methods or chiral auxiliaries are plausible, though specifics remain proprietary .
Pharmacological and Preclinical Insights
Target Engagement and Mechanism
Benzoxazepines are explored for kinase inhibition, particularly targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). A structurally related compound (IC₅₀ = 1.0 nM for RIPK1) demonstrated anti-inflammatory efficacy in phase II trials for ulcerative colitis and psoriasis . While direct data for this compound are absent, its difluoro and methyl groups may enhance target affinity and pharmacokinetics .
Physicochemical and ADME Profiles
-
Lipophilicity: Log D ≈ 3.8 (estimated for analogs), balancing membrane permeability and solubility .
-
Solubility: ~450 μM at pH 7.4 (analog data), suitable for oral administration .
-
Metabolic Stability: Fluorine substitutions reduce cytochrome P450-mediated oxidation .
Regulatory and Intellectual Property Landscape
Patent Considerations
While no patents directly claim this compound, US8420676B2 protects oxazolidinone derivatives with similar benzoxazepine motifs, emphasizing the therapeutic value of this chemical space .
Clinical Development Status
As of April 2025, the compound remains in preclinical evaluation. Its progression to clinical trials will depend on optimization of potency and safety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume